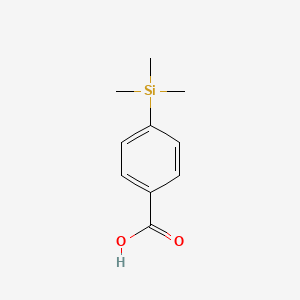

4-(Trimethylsilyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-trimethylsilylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAWVRLBRQRXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299607 | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15290-29-6 | |

| Record name | 15290-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trimethylsilyl)benzoic Acid for Advanced Research Applications

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the core physical and chemical properties of 4-(Trimethylsilyl)benzoic acid. As a bifunctional molecule incorporating both a carboxylic acid and a stable trimethylsilyl (TMS) group, it is a valuable building block in organic synthesis, materials science, and medicinal chemistry. This guide moves beyond a simple data sheet to provide field-proven insights into its analytical characterization and safe handling, grounded in established scientific principles.

Core Physicochemical & Structural Characteristics

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design, from reaction setup and solvent selection to purification and analysis.

Key Physical and Chemical Data

The fundamental properties of this compound are summarized below. These data points are critical for predicting its behavior and interactions in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂Si | [1][2] |

| Molecular Weight | 194.30 g/mol | [1][2] |

| Appearance | White to off-white solid or crystalline powder | [2] |

| Melting Point | 116.5-117.5 °C | [2] |

| Boiling Point | 281.4 ± 23.0 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents like methanol and ethanol; limited solubility in water. | [2][3] |

| pKa | 4.192 (at 25°C) | [2] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. The expected spectral characteristics are detailed below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key signals include a prominent singlet at approximately 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons appear in the downfield region, typically as two doublets between 7.5 and 8.1 ppm, characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxyl group presents as a broad singlet, often above 11 ppm, which will readily exchange with D₂O.

-

¹³C NMR: The carbon spectrum will feature a sharp signal for the TMS methyl carbons near 0 ppm. The aromatic carbons will resonate in the 125-140 ppm range, with the ipso-carbons (attached to Si and COOH) showing distinct shifts. The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-175 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, spanning from approximately 2500 to 3300 cm⁻¹.[4] A strong, sharp carbonyl (C=O) stretching vibration is a key diagnostic peak, appearing around 1680-1710 cm⁻¹.[5] The presence of the Si-C bond can also be identified by characteristic vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 194. A characteristic and often prominent fragment ion is observed at m/z 179, corresponding to the loss of a methyl group ([M-15]⁺).[6] Another significant fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Analytical Protocols for Quality Assurance

Rigorous quality control is essential to ensure the reliability of experimental results. The following section details a robust analytical workflow for the purity assessment of this compound.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase HPLC method is the gold standard for assessing the purity of aromatic carboxylic acids. The non-polar C18 stationary phase effectively retains the molecule via hydrophobic interactions with the benzene ring and the TMS group. The mobile phase is acidified with formic or phosphoric acid to suppress the ionization of the carboxylic acid moiety (pKa ≈ 4.19).[2] This ensures the analyte is in a single, neutral form, resulting in sharp, symmetrical peaks and reproducible retention times. UV detection is highly effective due to the strong chromophore of the benzene ring.

Step-by-Step HPLC Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

Accurately weigh and dissolve the sample to be tested to the same concentration using the same diluent.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: Start at 60% A / 40% B, linearly progress to 20% A / 80% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 238 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis and System Suitability:

-

The system is deemed suitable if the reference standard injection shows a tailing factor of ≤ 1.5 and the relative standard deviation for six replicate injections is ≤ 2.0%.

-

Calculate purity by the area percent method: (Peak Area of Analyte / Total Peak Area) x 100.

-

Validating Material Integrity: A QC Workflow

The following diagram outlines a self-validating workflow for qualifying a new batch of this compound. This systematic approach ensures that the material's identity, purity, and quality are confirmed before its commitment to critical experiments.

Caption: A logical workflow for the quality control of this compound.

Safe Handling and Storage Protocols

Trustworthiness through Safety: Adherence to proper safety protocols is non-negotiable for ensuring both the long-term stability of the chemical and the protection of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Engineering Controls: Handle the solid material in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood.[7]

-

Handling: Avoid breathing dust.[8] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[10] Keep away from strong oxidizing agents. The recommended storage temperature is room temperature.[2]

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[8]

References

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(trimethylsilyl)- (CAS 15290-29-6). Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-[(trimethylsilyl)oxy]-, methyl ester (CAS 27739-17-9). Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Trimethylsilyl 4-{[(trimethylsilyl)oxy]methyl}benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid 4-[(trimethylsilyl)oxy]-trimethylsilyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2,5-bis(trimethylsiloxy)-, trimethylsilyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Trimethylsilyl(tms)-benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

Sources

- 1. This compound | 15290-29-6 | QAA29029 [biosynth.com]

- 2. This compound | 15290-29-6 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

4-(Trimethylsilyl)benzoic acid CAS number and structure

An In-Depth Technical Guide to 4-(Trimethylsilyl)benzoic Acid for Advanced Research

Introduction

This compound is an organosilicon compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates both a carboxylic acid group and a robust trimethylsilyl (TMS) moiety. This unique combination makes it a versatile building block for creating complex molecular architectures and a valuable tool in the development of novel therapeutic agents. The TMS group can act as a stable, sterically influential substituent or as a precursor for further chemical transformations, while the carboxylic acid provides a handle for amide bond formation, esterification, and other classical reactions. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, analysis, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The foundational identity of any chemical compound begins with its universally recognized identifiers and its molecular structure.

-

Molecular Formula : C₁₀H₁₄O₂Si[1]

-

Synonyms : Benzoic acid, 4-(trimethylsilyl)-

The structure consists of a benzene ring substituted at the 1- and 4- (para) positions with a carboxyl group and a trimethylsilyl group, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference |

| Molecular Weight | 194.30 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 154-158 °C | |

| Flash Point | 116 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [2] |

Synthesis and Purification

Synthetic Approach: Grignard-based Silylation

While various methods exist, a common and reliable laboratory-scale synthesis involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with a silicon electrophile. This approach is favored for its high yield and predictability. The causality behind this choice is the robust nature of Grignard reagents in forming carbon-carbon or carbon-heteroatom bonds. The subsequent acidic workup is crucial to protonate the carboxylate salt and hydrolyze any unreacted Grignard reagent.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation : To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. A solution of 4-bromobenzoic acid (protected as its ester, e.g., methyl 4-bromobenzoate) in anhydrous tetrahydrofuran (THF) is added dropwise. Gentle heating may be required to initiate the reaction, which is exothermic. The reaction is monitored until the magnesium is consumed.

-

Silylation : The freshly prepared Grignard reagent is cooled in an ice bath. A solution of trimethylsilyl chloride (TMSCl) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature overnight.

-

Deprotection and Workup : The reaction mixture is quenched by slow addition of a saturated aqueous ammonium chloride solution, followed by acidification with dilute HCl. This step hydrolyzes the ester to the free carboxylic acid.

-

Extraction and Isolation : The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound is often purified by recrystallization.[4] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, is used. The crude solid is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure compound. The purified crystals are then collected by vacuum filtration.

Caption: General workflow for synthesis and purification.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a sharp singlet around δ 0.25-0.30 ppm, integrating to 9 protons, which is characteristic of the trimethylsilyl group. The aromatic region should display a typical AA'BB' pattern for a 1,4-disubstituted benzene ring, with two doublets between δ 7.5-8.1 ppm. A broad singlet corresponding to the acidic proton of the carboxyl group will also be present, typically downfield (>10 ppm), though its position can vary and it may exchange with D₂O.[5][6]

-

¹³C NMR : Key signals would include the trimethylsilyl methyl carbons near δ -1.0 ppm, and four distinct aromatic carbon signals, including the ipso-carbon attached to the silicon atom and the carboxyl carbon (~170 ppm).

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺). A prominent fragment ion would be [M-15]⁺, corresponding to the loss of a methyl group from the TMS moiety, which is a characteristic fragmentation pattern for trimethylsilyl compounds.[7]

-

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile intermediate. The silicon-carbon bond is remarkably stable under many reaction conditions, yet it can be selectively cleaved or transformed when desired.

As a Bioisostere and Modulating Group

In drug design, the trimethylsilyl group can serve as a lipophilic, metabolically stable bioisostere for other groups like tert-butyl. Its steric bulk can be exploited to probe binding pockets of enzymes or receptors and to enhance selectivity.

Precursor to Advanced Therapeutics

Perhaps the most compelling application is its use in constructing more complex molecules with therapeutic potential. A notable example is the development of TAC-101, or 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid, a synthetic retinoid that has demonstrated significant antitumor and antiangiogenic effects in preclinical models of colon and ovarian cancer.[8][9][10][11] Studies have shown that TAC-101 can inhibit the production of Vascular Endothelial Growth Factor (VEGF) and induce apoptosis in cancer cells.[8][11] This highlights the critical role that silylated benzoic acid scaffolds can play in the discovery of novel cancer therapies.

Caption: Role as a precursor in developing therapeutic agents.

Safety and Handling

According to safety data, this compound is associated with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and demonstrated utility in the synthesis of biologically active compounds like TAC-101 underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential provides a solid foundation for designing next-generation materials and therapeutics.

References

-

PubMed. (2004). 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]

-

PubMed. (2005). Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101) on MNU-induced colon carcinogenesis in a rat model. Retrieved from [Link]

-

PubMed. (2008). A synthetic retinoid, TAC-101 (4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid), plus cisplatin: potential new therapy for ovarian clear cell adenocarcinoma. Retrieved from [Link]

-

PubMed. (2004). A novel retinoid, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), induces apoptosis of human ovarian carcinoma cells and shows potential as a new antitumor agent for clear cell adenocarcinoma. Retrieved from [Link]

- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.

-

European Patent Office. (n.d.). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

Sources

- 1. This compound | 15290-29-6 | QAA29029 [biosynth.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. This compound | 15290-29-6 [amp.chemicalbook.com]

- 4. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101) on MNU-induced colon carcinogenesis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic retinoid, TAC-101 (4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid), plus cisplatin: potential new therapy for ovarian clear cell adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel retinoid, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), induces apoptosis of human ovarian carcinoma cells and shows potential as a new antitumor agent for clear cell adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Trimethylsilyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-(Trimethylsilyl)benzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile bifunctional molecule at the intersection of organic synthesis and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and critical applications, grounding all claims in authoritative scientific literature.

Core Molecular Attributes and Physicochemical Properties

This compound (TMSBA) is an organosilicon compound distinguished by the presence of both a carboxylic acid and a trimethylsilyl group attached to a benzene ring. This unique structure imparts valuable reactivity, making it a strategic building block in synthetic chemistry. The trimethylsilyl (TMS) group can act as a bulky directing group, a placeholder for subsequent functionalization (e.g., ipso-substitution), or a modulator of the molecule's electronic and solubility properties. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other classical transformations.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂Si | [1][2][3] |

| Molecular Weight | 194.30 g/mol | [1][2][3] |

| CAS Number | 15290-29-6 | [1][2] |

| Appearance | White crystalline solid or powder | [4] |

| Melting Point | 116.5-117.5 °C | [3] |

| Boiling Point | 281.4 ± 23.0 °C (Predicted) | [3] |

| Purity (Typical) | ≥97% | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via a Grignard reaction, a cornerstone of organometallic chemistry. This method offers high yields and a straightforward purification process. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon atom of trimethylsilyl chloride.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes the formation of a Grignard reagent from 4-bromobenzoic acid followed by quenching with trimethylsilyl chloride.

Materials:

-

4-Bromobenzoic acid

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Iodine (crystal, as initiator)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.

-

To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine and anhydrous THF.

-

In a separate flask, dissolve 4-bromobenzoic acid (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromobenzoic acid solution to the magnesium suspension and warm gently to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining 4-bromobenzoic acid solution dropwise, maintaining a gentle reflux. Stir until the magnesium is consumed.

-

-

Silylation:

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Add trimethylsilyl chloride (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl at 0°C until the solution is acidic (pH ~2). This protonates the carboxylate and hydrolyzes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate. While the compound itself is not typically a final active pharmaceutical ingredient (API), its derivatives have shown significant therapeutic potential.

Case Study: TAC-101 in Oncology

A prominent example is 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) , a derivative that has demonstrated potent anti-tumor and anti-angiogenic effects.[5] Research indicates that TAC-101 may function by binding to the retinoic acid receptor alpha (RAR-α), which in turn interferes with the binding of the activator protein-1 (AP-1) transcription factor to DNA.[5] This disruption leads to a significant reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[5][6]

Studies in colon cancer models have shown that administration of TAC-101 significantly reduces microvessel density (MVD) and VEGF expression in hepatic tumors.[5] This suggests that the core benzamido-benzoic acid scaffold, derived from precursors like this compound, is a viable platform for developing novel angiogenesis inhibitors. The trimethylsilyl groups in TAC-101 likely enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties.

Caption: Proposed mechanism of anti-angiogenic action for TAC-101.

Role as a Synthetic Intermediate

Beyond specific derivatives, this compound serves as a foundational building block. The carboxylic acid can be converted to an acid chloride, amide, or ester, enabling its conjugation to other molecules of interest.[7] The TMS group can be readily replaced with halogens (e.g., via ipso-bromination) or other functional groups, providing a synthetic entry point that is often challenging to achieve through direct aromatic substitution.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring researcher safety.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Category | GHS Classification & Statements | Recommended Precautions |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][9] |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][9] |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1][9] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][9] |

| Storage | - | Store in a tightly sealed container in a dry, cool, and well-ventilated place. |

Conclusion

This compound is a high-value chemical intermediate with significant utility for researchers in organic synthesis and drug discovery. Its bifunctional nature allows for orthogonal reactivity, enabling the construction of complex molecular architectures. The demonstrated biological activity of its derivatives, such as TAC-101, underscores the potential of this scaffold in developing next-generation therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research setting.

References

-

Benzoic acid, 4-[(trimethylsilyl)oxy]-, methyl ester (CAS 27739-17-9). (n.d.). Cheméo. [Link]

-

trimethylsilyl 4-{[(trimethylsilyl)oxy]methyl}benzoate | C14H24O3Si2. (n.d.). PubChem. [Link]

-

Chemical Properties of Benzoic acid, 4-acetyloxy-, trimethylsilyl ester. (n.d.). Cheméo. [Link]

-

Safety Data Sheet - Benzoic Acid (Acidimetric Standard). (2015). National Institute of Standards and Technology. [Link]

-

Adachi, S., et al. (2004). 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. Oncology Research, 14(9), 407-14. [Link]

-

Austin, W. B., et al. (1981). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry, 46(11), 2280-2286. [Link]

-

Nakayama, Y., et al. (2009). Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101) on MNU-induced colon carcinogenesis in a rat model. Oncology Reports, 22(1), 53-8. [Link]

-

Al-Dhalaan, M. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(4), e26038. [Link]

Sources

- 1. This compound | 15290-29-6 | QAA29029 [biosynth.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. This compound | 15290-29-6 [amp.chemicalbook.com]

- 4. 4-[(トリメチルシリル)エチニル]安息香酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101) on MNU-induced colon carcinogenesis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Solubility of 4-(Trimethylsilyl)benzoic Acid in Common Organic Solvents

Disclaimer: Initial research indicates a lack of publicly available, quantitative solubility data for 4-(trimethylsilyl)benzoic acid across a wide range of organic solvents. Therefore, this guide provides a comprehensive framework based on theoretical principles and established experimental methodologies to empower researchers to determine and understand the solubility profile of this compound. The principles and protocols described herein are foundational for solubility studies of silylated organic compounds.

Executive Summary

Understanding the solubility of this compound is critical for its effective application in organic synthesis, materials science, and pharmaceutical development. Proper solvent selection impacts reaction kinetics, yield, purification efficiency, and the ultimate formulation of active compounds. This technical guide synthesizes theoretical principles with proven experimental protocols to provide a robust framework for evaluating the solubility of this compound. We will explore the molecular characteristics governing its solubility, provide a predicted solubility profile, and detail a gold-standard experimental method for quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible.[1] To predict the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure Analysis:

This compound possesses three key structural features that dictate its interaction with various solvents:

-

Aromatic Benzene Ring: This planar, nonpolar ring structure contributes significantly to the molecule's hydrophobic character, favoring interactions with nonpolar solvents through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature promotes solubility in polar, protic solvents. At a sufficiently high pH, this group can be deprotonated to form a carboxylate salt, which dramatically increases aqueous solubility.

-

Trimethylsilyl Group (-Si(CH₃)₃): The TMS group is characterized by its large molecular volume and chemical inertness.[2] It is nonpolar and lipophilic due to the methyl groups. Its bulky nature can sterically hinder intermolecular interactions, including the hydrogen bonding of the nearby carboxylic acid group, potentially influencing crystal lattice energy and solubility.[2]

The molecule, therefore, exhibits a dual nature: a nonpolar, hydrophobic region (the silylated benzene ring) and a polar, hydrophilic region (the carboxylic acid). The overall solubility in a given solvent will depend on the balance of these competing characteristics.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. This profile serves as an educated starting point for solvent screening.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |

| Water | Low to Moderate | Solubility is limited by the large, nonpolar silylated aromatic ring, but the carboxylic acid provides some affinity. Solubility is expected to increase with pH as the carboxylate salt is formed. | |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to solvate the polar group, while also interacting favorably with the nonpolar parts of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-stacking and van der Waals interactions with these solvents. The polar carboxylic acid group may limit solubility compared to a fully nonpolar solute. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | The high polarity of the carboxylic acid group is incompatible with these nonpolar solvents, leading to poor solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity that can effectively bridge the polar and nonpolar regions of the molecule. |

Note: These are predictions. Experimental verification is essential for all research and development applications.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The Equilibrium Shake-Flask Method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid compound.[3] This method ensures that the solution has reached a true saturation point, providing reliable and reproducible data.

The Shake-Flask Protocol: A Self-Validating System

The trustworthiness of this protocol lies in its design: by using an excess of the solid compound and allowing sufficient time for equilibration, the resulting concentration of the supernatant is, by definition, the solubility at that temperature.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

1. Preparation of Materials:

-

Solute: this compound (ensure high purity, >98%).

-

Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents.

-

Equipment: Analytical balance, calibrated pipettes, screw-cap vials (e.g., 4 mL glass vials), orbital shaker or rotator with temperature control, centrifuge, syringe filters (0.22 µm PTFE or appropriate material), HPLC system with a suitable column (e.g., C18).

2. Sample Preparation:

-

Add a known volume of the selected solvent (e.g., 2.0 mL) to a series of vials.

-

Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add approximately 10-20 mg of the solid.

3. Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached, especially for sparingly soluble compounds.

4. Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the solid to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either:

- Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

- Filter the solution using a syringe fitted with a chemically compatible 0.22 µm filter. This step must be performed carefully to avoid any solid particles entering the sample.

5. Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Carefully take a precise aliquot of the clear supernatant from the equilibrated sample.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative results should be recorded systematically.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molar Mass ( g/mol ) |

| Methanol | Experimental Value | Calculated Value | 194.30 |

| Tetrahydrofuran | Experimental Value | Calculated Value | 194.30 |

| Toluene | Experimental Value | Calculated Value | 194.30 |

| Dichloromethane | Experimental Value | Calculated Value | 194.30 |

| Hexane | Experimental Value | Calculated Value | 194.30 |

| Water (pH 7.0) | Experimental Value | Calculated Value | 194.30 |

Safety Considerations

Before commencing any experimental work, it is mandatory to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

This compound: May cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Organic Solvents: Many organic solvents are flammable and/or toxic. All work should be conducted in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

-

Wikipedia. (2025). Trimethylsilyl group. Retrieved from Wikipedia. [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from NIST. [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341.

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from YouTube. [Link]

-

YouTube. (2019). effects of functional group polarity. ChemHelpASAP. Retrieved from YouTube. [Link]

-

Wikipedia. (2024). Solubility equilibrium. Retrieved from Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-(Trimethylsilyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the solid-state chemistry of 4-(trimethylsilyl)benzoic acid, a versatile organosilicon compound with applications in organic synthesis and materials science. The guide delves into the known crystal structure of its single identified form, offering detailed crystallographic insights. Recognizing the critical importance of polymorphism in the pharmaceutical and materials science sectors, this document further presents a systematic and actionable framework for conducting a thorough polymorph screen of this compound. Detailed experimental protocols for synthesis, crystallization, and solid-state characterization are provided to equip researchers, scientists, and drug development professionals with the necessary tools to explore the full solid-state landscape of this compound and its derivatives.

Introduction: The Significance of Silyl-Substituted Aromatics

This compound (4-TMSBA) is a bifunctional molecule featuring a carboxylic acid group, a common moiety in active pharmaceutical ingredients (APIs), and a bulky, lipophilic trimethylsilyl group. This unique combination of functional groups makes it an interesting candidate for studies in crystal engineering, materials science, and as a building block in medicinal chemistry. The trimethylsilyl group can significantly influence intermolecular interactions, potentially leading to novel crystal packing arrangements and physical properties.

Understanding the solid-state properties of a compound like 4-TMSBA is paramount. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates a material's physical properties, including its melting point, solubility, stability, and mechanical strength. The existence of multiple crystal structures for the same compound, a phenomenon known as polymorphism, can have profound implications for its performance, particularly in the pharmaceutical industry where different polymorphs can exhibit varied bioavailability and therapeutic efficacy.[1] This guide serves as a foundational resource for the investigation of the solid-state properties of 4-TMSBA, with a focus on its known crystal structure and the potential for undiscovered polymorphic forms.

The Known Crystal Structure of this compound

To date, a single crystal structure of this compound has been reported in the literature. The structure was first described by Haberecht, Bolte, and Lerner in 2004. While the full crystallographic data from the original publication is not widely accessible, a detailed description of its isostructural germanium analogue, 4-(trimethylgermyl)benzoic acid, provides significant insight into the crystal packing of 4-TMSBA.[2]

The crystal structure of this compound is characterized by the presence of two crystallographically independent molecules in the asymmetric unit. This means that within the repeating unit of the crystal lattice, there are two molecules of 4-TMSBA that have slightly different conformations.[2] This conformational difference is primarily due to the sterically demanding trimethylsilyl and carboxylic acid groups at the 1- and 4-positions of the benzene ring.

In one of the independent molecules, the aromatic ring is nearly planar. In contrast, the second molecule exhibits a boat-shaped deformation of the benzene ring.[2] The silicon atoms in the two molecules also show different deviations from the mean plane of the aromatic ring.[2]

A key feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.[2] This is a very common and stable hydrogen bonding motif for carboxylic acids. The O—H···O hydrogen bonds link the two molecules into a dimer, which then packs in the crystal lattice.

Table 1: Key Crystallographic Features of this compound (Form I)

| Feature | Description | Reference |

| Symmetry | Asymmetric unit contains two independent molecules. | [2] |

| Conformation | One molecule is nearly planar, the other has a boat-shaped aromatic ring. | [2] |

| Key Interaction | Molecules form centrosymmetric dimers via O—H···O hydrogen bonds between the carboxylic acid groups. | [2] |

| Isostructural Compound | 4-(trimethylgermyl)benzoic acid | [2] |

Polymorphism: The Unexplored Landscape of this compound

A thorough search of the existing scientific literature reveals no published studies on the polymorphism of this compound. This presents both a challenge and an opportunity. The absence of known polymorphs does not preclude their existence; it more likely indicates that a systematic polymorph screen has not been performed or published. The conformational flexibility observed in the known crystal structure suggests that other packing arrangements may be accessible under different crystallization conditions.

Given the importance of discovering all solid forms of a compound, particularly for pharmaceutical applications, a comprehensive polymorph screen is highly recommended. The following sections provide a detailed guide on how to approach such a study.

The Rationale for a Polymorph Screen

A polymorph screen is a systematic experimental search for different crystalline forms of a compound.[3] The primary goal is to crystallize the target compound under a wide variety of conditions to induce the nucleation and growth of any thermodynamically stable or kinetically accessible polymorphs.[3] Key variables that are manipulated during a screen include:

-

Solvent: The polarity, hydrogen bonding capability, and geometry of the solvent can influence the conformation of the solute and the intermolecular interactions that lead to crystallization.

-

Supersaturation: The rate at which supersaturation is achieved (e.g., slow evaporation vs. rapid cooling) can dictate which polymorph nucleates.

-

Temperature: Temperature affects solubility and the kinetics of nucleation and growth.

-

Additives: The presence of impurities or tailored additives can sometimes promote the growth of a specific polymorph.

Experimental Workflow for a Polymorph Screen

A comprehensive polymorph screen should employ a variety of crystallization techniques to explore a wide range of experimental conditions.

Caption: A typical workflow for a comprehensive polymorph screen.

The starting material for a polymorph screen must be of high purity to avoid the influence of impurities on the crystallization process. A common and effective method for the synthesis of this compound is through a Grignard reaction.

Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 4-bromobenzoic acid in anhydrous diethyl ether.

-

Add a small amount of the 4-bromobenzoic acid solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Slowly add the remaining 4-bromobenzoic acid solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring. A large excess of dry ice should be used.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

Slowly add dilute hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude this compound from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) to obtain a pure crystalline solid.

-

-

Slow Evaporation: Dissolve the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, heptane) at room temperature to create a nearly saturated solution. Loosely cover the vials and allow the solvent to evaporate slowly.

-

Controlled Cooling: Prepare saturated solutions of the compound in various solvents at an elevated temperature. Slowly cool the solutions to room temperature or sub-ambient temperatures at a controlled rate.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

-

Slurry Equilibration: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period (days to weeks). This allows for the conversion of any metastable forms to the most stable form at that temperature.

-

Melt Quenching and Annealing: Melt a small amount of the compound on a microscope slide and then rapidly cool it to form an amorphous solid. Subsequently, anneal the amorphous solid by heating it to a temperature between the glass transition and melting point to induce crystallization.

Solid-State Characterization Techniques

The solid materials obtained from the polymorph screen must be analyzed to determine if different crystal forms have been produced. A combination of analytical techniques is essential for unambiguous characterization.

Table 2: Key Analytical Techniques for Polymorph Characterization

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. It is the primary tool for identifying polymorphs. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It can detect melting points, phase transitions between polymorphs, and desolvation events. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting mass loss upon heating. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Provides information about the vibrational modes of the molecules. Differences in the hydrogen bonding and conformation between polymorphs can lead to distinct IR spectra. |

| Hot-Stage Microscopy (HSM) | Allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature. |

| Single-Crystal X-ray Diffraction (SCXRD) | Provides the definitive three-dimensional structure of a crystalline solid. This is the "gold standard" for structure determination if suitable single crystals can be obtained. |

Data Interpretation

The discovery of a new polymorph is typically first indicated by a unique PXRD pattern. DSC and TGA can then be used to determine the thermal properties and relative stability of the new form. For example, if two polymorphs are found, a DSC experiment may show an endothermic transition from one form to another before the final melting endotherm. According to Burger's rules, this would indicate an enantiotropic relationship between the two polymorphs. If no such transition is observed, the polymorphs are likely monotropically related, and the one with the higher melting point is the more stable form.

Conclusion and Future Outlook

While the crystal structure of one form of this compound has been elucidated, its polymorphic landscape remains uncharted territory. This guide provides a comprehensive framework for systematically exploring the potential for polymorphism in this compound. By employing a diverse range of crystallization techniques and a suite of solid-state analytical methods, researchers can uncover new crystalline forms, determine their relative stabilities, and gain a deeper understanding of the structure-property relationships of this versatile molecule. The insights gained from such studies are crucial for advancing the application of this compound and its derivatives in both materials science and pharmaceutical development. The protocols and workflows detailed herein offer a robust starting point for any scientist or researcher aiming to characterize the solid-state chemistry of this and other silyl-substituted aromatic compounds.

References

- Haberecht, J., Bolte, M., & Lerner, H.-W. (2004). This compound. Acta Crystallographica Section E: Structure Reports Online, 60(2), o329–o330.

-

Knauer, L., Barth, E. R., Golz, C., & Strohmann, C. (2015). Crystal structure of 4-(trimethylgermyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 687–689. [Link]

-

Knauer, L., Barth, E. R., Golz, C., & Strohmann, C. (2015). Crystal structure of 4-(trimethylgermyl)benzoic acid. IUCrData, 71(6), 687-689. [Link]

- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).

- Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.

-

Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]

-

Crysforma. (n.d.). Polymorph screening. Retrieved from [Link]

-

North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. [Link]

-

CD Formulation. (n.d.). Solid-State Characterization. Retrieved from [Link]

- Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 124-129.

- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Solid-State Characterization in Drug Development and Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 13(2), 1-3.

-

Frontiers in Chemistry. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 6, 489. [Link]

-

European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review, 15(4), 33-38. [Link]

-

Unchained Labs. (n.d.). Formulation and Polymorph Screening. Retrieved from [Link]

-

PubMed Central. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 2), 487–497. [Link]

-

Organic Process Research & Development. (2022). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 26(6), 1635–1655. [Link]

-

Cardiff University. (2008). In-Situ Studies of Crystallization Processes and Other Aspects of Polymorphism. [Link]

-

SciSpace. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid. CrystEngComm, 23(10), 2216-2225. [Link]

Sources

A Spectroscopic Guide to 4-(Trimethylsilyl)benzoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 4-(Trimethylsilyl)benzoic acid, a versatile organosilicon compound, serves as a key building block in the synthesis of a wide array of functional molecules. Its unique combination of a rigid aromatic core and a reactive silyl group imparts desirable properties for applications ranging from pharmaceuticals to organic electronics. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and scientists a comprehensive reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical to avoid signal overlap and ensure sample solubility. Deuterated chloroform (CDCl₃) is a common choice, though for enhancing the visibility of the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous.

Protocol 1: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0 to 12 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full carbon chemical shift range (typically 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

-

Acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct sets of signals, corresponding to the trimethylsilyl protons, the aromatic protons, and the carboxylic acid proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Trimethylsilyl (-Si(CH₃)₃) | ~0.3 | Singlet (s) | 9H | The nine equivalent protons of the three methyl groups are shielded by the silicon atom, resulting in a characteristic upfield singlet. |

| Aromatic (Ar-H) | 7.6 - 8.2 | Doublets (d) | 4H | The protons on the benzene ring are deshielded and will appear as two doublets due to coupling with their adjacent protons. The protons ortho to the electron-withdrawing carboxyl group will be further downfield than those ortho to the silyl group. |

| Carboxylic Acid (-COOH) | > 10 (highly variable) | Singlet (s) | 1H | The acidic proton is highly deshielded and its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[1] |

The aromatic region will display a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the carboxyl group (H-3 and H-5) are expected to be downfield from the protons ortho to the trimethylsilyl group (H-2 and H-6) due to the stronger electron-withdrawing nature of the carboxylic acid.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Trimethylsilyl (-Si(CH₃)₃) | ~ -1.0 | The methyl carbons are highly shielded by the silicon atom, resulting in an upfield chemical shift, often below 0 ppm. |

| Aromatic C-Si | ~ 140 | The carbon directly attached to the silicon (ipso-carbon) is significantly influenced by the silyl group. |

| Aromatic C-H | 128 - 135 | The chemical shifts of the protonated aromatic carbons are in the typical range for substituted benzenes. |

| Aromatic C-COOH | ~ 130 | The ipso-carbon of the carboxylic acid group. |

| Carboxylic Acid (C=O) | ~ 172 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[2] |

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: IR Spectrum Acquisition

The IR spectrum of this compound can be readily obtained using either a traditional KBr pellet method or modern Attenuated Total Reflectance (ATR) accessory.

Protocol 2: IR Analysis

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Caption: Workflow for IR data acquisition and analysis.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the trimethylsilyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong | Very Broad | This broadness is a hallmark of the hydrogen-bonded dimers of carboxylic acids.[3] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Sharp | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic, -CH₃) | 2850-3000 | Medium | Sharp | From the methyl groups of the trimethylsilyl moiety. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong | Sharp | The carbonyl stretch is a very intense and reliable absorption for identifying carboxylic acids. |

| C=C Stretch (Aromatic) | 1400-1600 | Medium-Weak | Multiple Bands | These absorptions arise from the stretching of the carbon-carbon bonds within the benzene ring. |

| Si-C Stretch | 1250 and 750-860 | Strong | Sharp | Characteristic vibrations of the trimethylsilyl group.[4][5] |

| O-H Bend | ~920 | Medium | Broad | Out-of-plane bend for the carboxylic acid OH group. |

III. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method. To enhance volatility and prevent thermal decomposition of the carboxylic acid, it is often derivatized to its trimethylsilyl ester prior to analysis.

Protocol 3: GC-MS Analysis (after derivatization)

-

Derivatization: React this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to its trimethylsilyl ester.

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5).

-

Use a temperature program to separate the components of the sample.

-

-

MS Detection (EI):

-

The eluting components from the GC are introduced into the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Caption: Workflow for GC-MS data acquisition and analysis.

Mass Spectral Interpretation

The mass spectrum of the trimethylsilyl ester of this compound will provide the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.

| Ion (m/z) | Identity | Formation Mechanism |

| 266 | [M]⁺ | Molecular ion of the trimethylsilyl ester of this compound. |

| 251 | [M - CH₃]⁺ | Loss of a methyl radical from one of the trimethylsilyl groups. This is a very common fragmentation pathway for TMS derivatives.[6] |

| 193 | [M - Si(CH₃)₃]⁺ | Loss of a trimethylsilyl radical. |

| 147 | [COOSi(CH₃)₃]⁺ | Fragment corresponding to the silylated carboxyl group. |

| 73 | [Si(CH₃)₃]⁺ | A very stable and often abundant ion characteristic of trimethylsilyl groups.[7] |

The presence of a strong peak at m/z 73 is highly indicative of a trimethylsilyl moiety. The molecular ion peak, if observed, will confirm the molecular weight of the derivatized compound. The difference between the molecular ion and the major fragment ions can be used to deduce the neutral losses and reconstruct the molecular structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and quality control of this important chemical building block.

References

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, A. L. (1991). The Analytical Chemistry of Silicones. Wiley.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and mass spectrum of the trimethylsilyl derivative of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic Acid, TMS derivative. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-(Trimethylsilyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 4-(Trimethylsilyl)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of FT-IR, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of the compound's spectral features. By correlating specific absorption bands to their molecular vibrational modes, this guide serves as an essential reference for the structural characterization and quality control of this important organosilicon compound.

Introduction: The Significance of this compound and FT-IR Spectroscopy

This compound (TMSBA) is an organosilicon compound that incorporates a trimethylsilyl (TMS) group onto a benzoic acid backbone.[1] This bifunctional molecule is a valuable building block in organic synthesis and materials science. The presence of both a carboxylic acid and a silicon-containing moiety imparts unique chemical properties, making rigorous structural confirmation essential.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify key structural features, such as the carboxylic acid's O-H and C=O bonds, the aromatic ring, and the characteristic vibrations of the trimethylsilyl group. This guide explains the causality behind experimental choices and provides a self-validating protocol for obtaining and interpreting a high-fidelity FT-IR spectrum of TMSBA.

Fundamental Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The primary modes relevant to this compound include:

-

Stretching Vibrations: Changes in the inter-atomic distance along the bond axis (e.g., C=O, O-H, C-H, Si-C).

-

Bending Vibrations: Changes in the angle between bonds (e.g., Si-CH₃ rock, C-H wag).

The resulting spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber (cm⁻¹). Each peak corresponds to a specific vibrational mode, and its position, intensity, and shape provide a wealth of structural information.[3]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the acquisition of an FT-IR spectrum for a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory, which has become a dominant method due to its minimal sample preparation.[4][5]

Instrumentation and Materials

-

FT-IR Spectrometer (e.g., Bruker ALPHA, Thermo Scientific Nicolet)

-